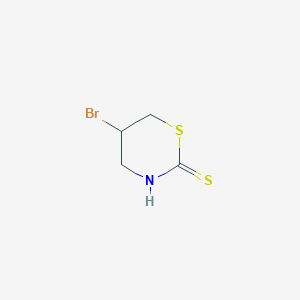

5-Bromo-1,3-thiazinane-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111728-62-2 |

|---|---|

Molecular Formula |

C4H6BrNS2 |

Molecular Weight |

212.1 g/mol |

IUPAC Name |

5-bromo-1,3-thiazinane-2-thione |

InChI |

InChI=1S/C4H6BrNS2/c5-3-1-6-4(7)8-2-3/h3H,1-2H2,(H,6,7) |

InChI Key |

MKLATUSEBTUIIK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CSC(=S)N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1,3 Thiazinane 2 Thione and Analogues

Direct Synthesis of the 1,3-Thiazinane-2-thione (B1272399) Ring System

The foundational step in synthesizing many substituted thiazinanes is the construction of the heterocyclic ring itself. A reliable method involves the cyclization of a linear precursor containing the requisite nitrogen and sulfur functionalities.

Synthesis from 3-Ammoniopropylsulfate and Carbon Disulfide

A well-documented and robust method for preparing the parent 1,3-thiazinane-2-thione involves the reaction of 3-ammoniopropylsulfate with carbon disulfide. ub.edu This procedure is advantageous due to the accessibility of the starting materials. The synthesis begins with the preparation of 3-ammoniopropylsulfate from 3-amino-1-propanol. ub.edunih.gov

The initial step involves the reaction of 3-amino-1-propanol with chlorosulfonic acid in dichloromethane (B109758) at 0 °C, which, after warming to room temperature, yields 3-ammoniopropylsulfate as a white solid. ub.edunih.gov In the subsequent and key cyclization step, 3-ammoniopropylsulfate is treated with carbon disulfide in the presence of potassium hydroxide (B78521) in an ethanol (B145695)/water mixture. The reaction mixture is heated to reflux to drive the formation of the 1,3-thiazinane-2-thione ring. ub.edu

Investigation of Reaction Conditions and Yield Optimization

The efficiency of the synthesis of 1,3-thiazinane-2-thione from 3-ammoniopropylsulfate is highly dependent on the reaction parameters. The procedure detailed in Organic Syntheses provides a well-optimized set of conditions that afford the product in good yield. ub.edu

The preparation of the 3-ammoniopropylsulfate intermediate from 3-amino-1-propanol proceeds with a high yield of approximately 89%. ub.edunih.gov The subsequent cyclization to form 1,3-thiazinane-2-thione has a reported yield of 62-63% after purification. ub.edu Key to the optimization of this step is the controlled dropwise addition of a potassium hydroxide solution to the mixture of 3-ammoniopropylsulfate and carbon disulfide, followed by a reflux period of one hour at 70°C under a nitrogen atmosphere. ub.edu Cooling the reaction mixture allows for the precipitation of the product, which can then be isolated via filtration and purified. ub.edu

| Step | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1. Sulfation | 3-Amino-1-propanol, Chlorosulfonic acid | Dichloromethane | 0 °C to Room Temp. | ~1.5 hours | 89% |

| 2. Cyclization | 3-Ammoniopropylsulfate, Carbon disulfide, KOH | Ethanol/Water | Reflux (70 °C) | 1 hour | 62-63% |

Strategies for Introducing Bromine onto the Thiazinane Core

To synthesize the target compound, 5-Bromo-1,3-thiazinane-2-thione, a bromine atom must be introduced onto the heterocyclic core. This can be achieved either by using a bromine-containing precursor during the ring formation or by brominating the pre-formed thiazinane ring.

Condensation Reactions Utilizing Bromo-Substituted Chalcone (B49325) Precursors

One effective strategy for synthesizing substituted 1,3-thiazine derivatives involves the condensation of chalcones (α,β-unsaturated ketones) with a thiourea (B124793). This approach allows for the incorporation of desired substituents, including bromine, by starting with an appropriately substituted chalcone.

A relevant study reports the synthesis of new bromo-substituted 1,3-thiazines through the condensation of 2-hydroxy-3-bromo-5-chlorochalcones with thiourea or its derivatives. beilstein-journals.org The reaction is typically carried out in ethanol with an aqueous potassium hydroxide solution. beilstein-journals.org This method builds the thiazine (B8601807) ring while simultaneously introducing the bromine atom, along with other substituents present on the chalcone precursor. The final structure is achieved through the cyclization reaction between the chalcone and thiourea. reddit.com

Post-Cyclization Bromination Approaches

Electrophilic brominating agents such as N-bromosuccinimide (NBS) are commonly used for the bromination of positions alpha to a heteroatom or carbonyl group. mdpi.com In a typical procedure for related substrates, the heterocyclic compound is dissolved in a suitable solvent like acetonitrile (B52724) or dichloromethane, and NBS is added. The reaction may be conducted at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrate. mdpi.com It is plausible that such a method could be adapted for the regioselective bromination of 1,3-thiazinane-2-thione at the C-5 position, though this remains a hypothetical approach requiring experimental validation. The reaction would likely proceed via an electrophilic addition or substitution mechanism. nih.gov

Multi-Component Reaction Strategies for 1,3-Thiazinane (B8806883) Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. Several MCRs have been developed for the synthesis of the 1,3-thiazine skeleton.

One such approach involves a three-component reaction between primary amines, carbon disulfide, and γ-bromocrotonates to yield thiazolidine-2-thiones, which are structurally related to thiazinanes. organic-chemistry.org Another versatile method for producing 1,3-thiazine-2-thiones involves the reaction of β-chlorovinyl aldehydes, carbon disulfide, and a primary amine in the presence of a base like triethylamine (B128534). ub.edu Furthermore, MCRs involving amines, carbon disulfide, and other components like sulfoxonium ylides can lead to the formation of thiazolidine-2-thiones or thiazole-2-thiones. organic-chemistry.org These strategies highlight the power of MCRs in rapidly accessing a diverse range of 1,3-thiazine derivatives and related heterocycles. semanticscholar.orgpharmacophorejournal.com

Ultrasound-Assisted Synthetic Routes for 1,3-Thiazinanes

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, higher yields, and greater product purity with simpler workups compared to conventional methods. doaj.orgresearchgate.netwisdomlib.org This green chemistry approach has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3-thiazine derivatives. doaj.orgresearchgate.netnih.gov

One notable application involves the chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines. nih.gov In this method, 3-arylamino-1-ferrocenylpropan-1-ols react with phenyl isothiocyanate. The initial formation of the intermediate β-hydroxy thioureas is facilitated by ultrasound irradiation. nih.gov Subsequent acid-catalyzed cyclization, also under ultrasonic conditions, yields the desired 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines in good yields (52–90%). nih.gov The use of ultrasound accelerates the reaction, likely by enhancing mass transfer and promoting the formation of the necessary intermediates. nih.gov

Another example is the ultrasound-assisted synthesis of benzo pharmacophorejournal.comnih.govthiazine derivatives through a one-pot, multicomponent reaction. nih.gov This copper-catalyzed intramolecular C-H activation reaction utilizes isocyanides, aniline, and benzoyl (or acetyl) isothiocyanate adducts. The sonochemical method significantly shortens reaction times and allows for the synthesis of highly functionalized products under mild conditions. nih.gov

The advantages of ultrasound-assisted synthesis are further demonstrated in the preparation of various thiazole (B1198619) and thiadiazine derivatives, which are structurally related to thiazines. doaj.orgresearchgate.netmdpi.com These processes, often conducted under solvent-free conditions, highlight the efficiency and eco-friendly nature of sonochemistry in synthesizing sulfur-nitrogen heterocycles. doaj.orgresearchgate.net

Phase Transfer Catalysis in Thiazinane-2-thione Synthesis

Phase transfer catalysis (PTC) is a valuable methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.orgresearchgate.netyoutube.com This technique is particularly useful for industrial applications due to its mild reaction conditions, operational simplicity, and potential for high yields and selectivity. crdeepjournal.orgaustinpublishinggroup.comresearchgate.net

In the context of synthesizing heterocyclic compounds, PTC offers an efficient way to conduct alkylations, cyclizations, and other transformations. crdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. crdeepjournal.orgyoutube.com This process allows the reaction to proceed under milder conditions than would otherwise be possible.

For instance, the synthesis of thiiranes from epoxides using potassium thiocyanate (B1210189) can be efficiently carried out in water using a phase transfer catalyst. orientjchem.org This method avoids the use of toxic organic solvents and harsh reaction conditions. orientjchem.org While this example focuses on thiiranes, the principle is directly applicable to the synthesis of 1,3-thiazinane-2-thiones. For example, the reaction of a suitable dihalo-propane derivative with a thiocyanate salt could be facilitated by a phase transfer catalyst to form the 1,3-thiazinane ring.

The use of PTC is well-established for N, O, and S-alkylation reactions, which are fundamental steps in the derivatization of heterocyclic systems. crdeepjournal.org The application of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, has also enabled the development of asymmetric syntheses, providing access to enantiomerically enriched products. austinpublishinggroup.comrsc.org

Synthesis of Functionalized 1,3-Thiazinane-2-thione Derivatives

The functionalization of the 1,3-thiazinane-2-thione core is crucial for exploring its chemical space and for developing derivatives with tailored properties. Various synthetic strategies have been developed to introduce diverse substituents and to construct more complex molecular architectures based on this scaffold.

Preparation of Multithioether Derivatives Incorporating Thiazinane Units

A series of novel multithioether derivatives have been synthesized by reacting thiazinethiones with alkyl dibromides. nih.gov This method allows for the introduction of flexible thioether chains, potentially leading to compounds with interesting coordination properties or biological activities. The reaction typically proceeds via nucleophilic attack of the thione sulfur on the electrophilic carbon of the alkyl dibromide.

Synthesis of Fused Heterocyclic Systems Containing the 1,3-Thiazinane Core

The 1,3-thiazinane ring can serve as a building block for the construction of more complex, fused heterocyclic systems. One approach involves the one-pot, three-component reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates. dntb.gov.uamdpi.comsemanticscholar.org This reaction proceeds through a zwitterionic intermediate and leads to the formation of dihydropyrimido[2,1-b] pharmacophorejournal.comnih.govthiazine dicarboxylates in good yields (76-85%). dntb.gov.uamdpi.com

Another strategy involves the reaction of a thiocarbamoyl derivative with 1,3-dibromopropane (B121459) in the presence of a base to yield a cyclic ketene (B1206846) S,N-acetal, which is a fused 1,3-thiazinane system. nih.gov Furthermore, the reaction of the 1,3-thiazinane ring nitrogen and carbon atoms has been utilized to synthesize various fused heterocycles, including lactams. researchgate.net These multicomponent and cyclocondensation reactions provide efficient access to a diverse range of complex molecules from simple starting materials. dntb.gov.uaresearchgate.net

Derivatization for Structure-Activity Relationship Studies

The synthesis of a variety of 1,3-thiazine derivatives is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. researchgate.netnih.gov By systematically modifying the substituents on the 1,3-thiazinane-2-thione core, researchers can identify key structural features responsible for a desired biological effect.

For example, a series of 5,6-dihydro-4H-1,3-thiazine derivatives were synthesized and evaluated for their antimycobacterial activity. nih.gov The study found that certain substituents at specific positions led to significant inhibitory activity against Mycobacterium tuberculosis. nih.gov Similarly, SAR studies on 2-arylimino-5,6-dihydro-4H-1,3-thiazines as cannabinoid receptor agonists have been conducted to optimize their affinity and selectivity. researchgate.net The derivatization of 1,3-benzo-thiazin-2-thiones has also been explored to develop selective inhibitors of histone deacetylase 8 (HDAC8), a promising cancer target. nih.gov These studies underscore the importance of synthetic derivatization in the discovery and optimization of new therapeutic agents. researchgate.netnih.govresearchgate.net

Reactivity and Mechanistic Investigations of 5 Bromo 1,3 Thiazinane 2 Thione and Its Derivatives

Reactivity of the Bromine Substituent on the 1,3-Thiazinane (B8806883) Ring

The bromine atom at the 5-position of the 1,3-thiazinane ring is a key functional group that facilitates various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds. youtube.com While specific studies on 5-bromo-1,3-thiazinane-2-thione are not extensively documented in the provided results, the reactivity of similar bromo-substituted heterocyclic systems provides a strong indication of its potential. For instance, palladium-catalyzed cross-coupling reactions on bromo-naphthalene and 5-bromo-1,2,3-triazine (B172147) scaffolds have been successfully employed to generate diverse libraries of compounds. nih.govresearchgate.net These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. youtube.com

Commonly used palladium-catalyzed cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids or their esters. beilstein-journals.org

Sonogashira Coupling: Reaction with terminal alkynes. beilstein-journals.org

Buchwald-Hartwig Amination: Reaction with amines. nih.gov

Heck Reaction: Reaction with alkenes.

A study on the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids highlights the potential for stereocontrolled synthesis. nih.gov The development of chiral ligands has been crucial in achieving high enantioselectivity in such transformations.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1,3-thiazinane-2-thione |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-1,3-thiazinane-2-thione |

| Buchwald-Hartwig Amination | Amine | Pd(OAc)₂, RuPhos, Cs₂CO₃ | 5-Amino-1,3-thiazinane-2-thione |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 5-Alkenyl-1,3-thiazinane-2-thione |

This table is illustrative and based on general knowledge of palladium-catalyzed reactions.

The bromine atom on the 1,3-thiazinane ring can also be displaced by nucleophiles. While direct SNAr reactions on such saturated systems are not typical, related transformations on other halogenated heterocycles suggest possibilities. For example, nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols has been reported. nih.gov In the context of the saturated 1,3-thiazinane ring, elimination-addition pathways or metal-assisted substitutions might be viable.

Thione-Thiol Tautomerism in 1,3-Thiazinane-2-thione (B1272399) Systems

The 1,3-thiazinane-2-thione core can exist in equilibrium with its tautomeric form, 5,6-dihydro-4H-1,3-thiazine-2-thiol. nih.gov This thione-thiol tautomerism is a common feature in heterocyclic thiones and can significantly influence their reactivity. researchgate.netmdpi.com The position of the equilibrium can be affected by factors such as the solvent, temperature, and the presence of other substituents on the ring. researchgate.net

In some cases, the two tautomers can be isolated and characterized separately. For instance, a study on gold-catalyzed 1,3-thiazine formation reported the isolation of both the 1,3-thiazinane and 1,3-thiazine isomers, with their prevalence depending on the physical state (crystal vs. solution). nih.gov The thiol tautomer provides a nucleophilic sulfur atom, which can participate in various reactions, including alkylation and acylation.

Ring-Opening and Ring-Closure Reactions of Thiazinane Derivatives

The 1,3-thiazinane ring can undergo both ring-opening and ring-closure reactions, providing pathways to different heterocyclic systems or acyclic compounds. youtube.comthieme-connect.de These reactions are often driven by the release of ring strain or the formation of more stable products. For example, ring-opening of bicyclic aziridines derived from thiazinane precursors has been used to synthesize functionalized six- and seven-membered rings. nih.gov

Ring-closure reactions are fundamental to the synthesis of the thiazinane ring itself. One common method involves the reaction of 1,3-dihalopropanes with thiourea (B124793) or its derivatives. nih.gov Another approach involves the cyclization of β-hydroxy thioureas. nih.gov

Reactions at the Ring Nitrogen and Carbon Atoms for Fused Heterocycle Synthesis

The nitrogen and carbon atoms of the 1,3-thiazinane ring can serve as points of annulation for the construction of fused heterocyclic systems. researchgate.net One-pot, multi-component reactions are particularly efficient for this purpose. For example, the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates can yield complex fused systems like dihydropyrimido-thiazine-dicarboxylates. mdpi.comsemanticscholar.org These reactions often proceed through the formation of a zwitterionic intermediate that then reacts with the thiazinane derivative. mdpi.comsemanticscholar.org

Oxidation and Reduction Chemistry of the 1,3-Thiazine Ring Sulfur

The sulfur atom in the 1,3-thiazinane ring can be oxidized to various oxidation states, including sulfoxide (B87167) and sulfone. libretexts.orglibretexts.org These oxidations can be achieved using reagents such as hydrogen peroxide or peroxyacids. libretexts.orgmasterorganicchemistry.com The oxidation state of the sulfur atom can significantly impact the chemical and physical properties of the molecule. For instance, 1,3-thiazinan-4-one derivatives have been oxidized to their corresponding 1,1-dioxides using potassium permanganate. nih.govsemanticscholar.org

Reduction of the sulfur atom is also possible. For example, disulfides, which can be formed from the thiol tautomer, can be reduced back to thiols using reagents like zinc and acid. libretexts.org This redox chemistry is crucial in many biological systems involving sulfur-containing molecules. libretexts.org

Acylation Reactions of the 1,3-Thiazinane-2-thione Moiety

The acylation of the 1,3-thiazinane-2-thione scaffold is a pivotal transformation, yielding N-acyl thiazinanethiones that serve as versatile intermediates in organic synthesis. researchgate.net This section details the research findings concerning the N-acylation of the 1,3-thiazinane-2-thione moiety, a reaction that has been systematically investigated to optimize conditions and expand its applicability.

The six-membered thiazinane heterocycle is a valuable platform for asymmetric synthesis. researchgate.net The acylation of 1,3-thiazinane-2-thione with various acylating agents, particularly acyl chlorides, has been demonstrated to proceed with high efficiency. researchgate.net These reactions typically afford the corresponding N-acyl thiazinanethiones in excellent yields. researchgate.net

A well-documented procedure for the acylation of 1,3-thiazinane-2-thione involves its reaction with an acyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534), in an anhydrous aprotic solvent like dichloromethane (B109758). ub.eduresearchgate.net The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction, followed by a period of stirring at room temperature to ensure completion. ub.edu

For instance, the synthesis of N-propanoyl-1,3-thiazinane-2-thione has been reported in detail. ub.eduresearchgate.net In this procedure, 1,3-thiazinane-2-thione is treated with propionyl chloride and triethylamine in anhydrous dichloromethane. ub.edu The reaction mixture is initially cooled in an ice/water bath during the addition of the acyl chloride and then allowed to warm to room temperature. ub.edu Following an aqueous workup to remove the triethylammonium (B8662869) hydrochloride salt and any excess reagents, the desired N-acylated product is isolated. ub.eduresearchgate.net Chromatographic purification on silica (B1680970) gel typically yields the pure N-propanoyl-1,3-thiazinane-2-thione as a yellow-orange oil. researchgate.net

The success of this acylation protocol has been demonstrated on a multi-gram scale, highlighting its robustness and practical utility for preparing N-acyl thiazinanethiones for further synthetic applications. researchgate.netub.edu The yields for these acylation reactions are consistently high, often reaching up to 93%. researchgate.net

The following interactive data table summarizes the key findings for a representative acylation reaction of 1,3-thiazinane-2-thione.

The resulting N-acyl thiazinanethiones are valuable precursors for a variety of carbon-carbon bond-forming reactions. researchgate.net For example, they are employed in direct and enantioselective reactions catalyzed by nickel(II) complexes. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1,3 Thiazinane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 5-Bromo-1,3-thiazinane-2-thione reveals distinct signals corresponding to the different sets of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the neighboring atoms and functional groups. In a typical ¹H NMR spectrum, the protons on the carbon adjacent to the bromine atom are expected to appear at a lower field due to the deshielding effect of the electronegative bromine. The protons on the carbons adjacent to the sulfur and nitrogen atoms will also exhibit characteristic chemical shifts.

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-4, H-6 | 3.04 (t) |

| H-5 | 2.19-2.30 (m) |

| NH | 3.91-3.95 (m) |

This table presents typical ¹H NMR data for a related 1,3-thiazinane-2-thione (B1272399) structure. ub.edu The exact values for this compound may vary.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom bonded to the bromine (C-5) is expected to be significantly shifted downfield. The thione carbon (C=S) typically appears at a very low field, often in the range of 190-210 ppm. libretexts.orgyoutube.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=S) | ~202.9 |

| C-4 | ~46.6 |

| C-5 | ~22.9 |

| C-6 | ~32.7 |

This table presents typical ¹³C NMR data for a related 1,3-thiazinane-2-thione structure. ub.edu The exact values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₄H₆BrNS₂, the expected exact mass is approximately 210.91250 Da. nih.gov HRMS can confirm this with high accuracy, differentiating it from other compounds with the same nominal mass.

Fragmentation analysis in mass spectrometry provides insights into the structural components of the molecule. The fragmentation pattern of this compound would likely involve the loss of the bromine atom, as well as cleavage of the thiazinane ring.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key vibrational frequencies for this compound include:

N-H Stretch: A peak in the region of 3100-3300 cm⁻¹ would indicate the presence of the N-H bond.

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ are characteristic of C-H bonds in the methylene (B1212753) groups.

C=S Stretch (Thione): A strong absorption band typically in the range of 1050-1250 cm⁻¹ is indicative of the thione functional group.

C-N Stretch: This vibration usually appears in the 1250-1350 cm⁻¹ region.

C-S Stretch: Absorptions for C-S bonds are generally found in the 600-800 cm⁻¹ range.

C-Br Stretch: The C-Br bond vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental in the study of crystalline solids. It provides unique insights into the atomic and molecular arrangement within a crystal lattice. By bombarding a powdered sample with X-rays and analyzing the diffraction pattern produced, one can identify the crystalline phases present, determine the degree of crystallinity, and investigate polymorphism—the ability of a solid material to exist in more than one form or crystal structure.

Should different crystalline forms (polymorphs) of This compound exist, each would produce a distinct PXRD pattern. The analysis of these patterns would be crucial for identifying and characterizing each polymorph, which can have significant implications for the compound's physical properties, such as solubility and stability.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 60 |

| 25.1 | 3.55 | 75 |

| 28.9 | 3.09 | 40 |

| 31.7 | 2.82 | 50 |

| 35.4 | 2.53 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental verification.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, thereby confirming its purity and empirical formula. This destructive method typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases are then separated and quantified to determine the percentage by weight of individual elements, most commonly carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For halogenated compounds like This compound , specific methods are employed to determine the bromine (Br) content.

The theoretical elemental composition of This compound , with the chemical formula C₄H₆BrNS₂, can be calculated based on its atomic and molecular weights. nih.gov Experimental results from elemental analysis are then compared against these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and high purity.

Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 22.65 | Data not available |

| Hydrogen (H) | 2.85 | Data not available |

| Nitrogen (N) | 6.60 | Data not available |

| Sulfur (S) | 30.22 | Data not available |

| Bromine (Br) | 37.67 | Data not available |

Note: Experimental data is required for a complete comparison. The theoretical values are calculated based on the compound's molecular formula.

The verification of the elemental composition is a critical step in the characterization of any new chemical entity, ensuring that the material under study is indeed the target compound and is free from significant impurities.

Computational and Theoretical Studies on 5 Bromo 1,3 Thiazinane 2 Thione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of molecules like 5-Bromo-1,3-thiazinane-2-thione. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization).

For the 1,3-thiazinane (B8806883) ring, a chair conformation is typically the most stable. However, the presence of a bulky bromine atom at the C5 position introduces significant conformational questions. DFT calculations can predict the relative energies of different conformers, such as the chair form with the bromine atom in an axial versus an equatorial position. Studies on analogous molecules, like 5-bromo-5-nitro-1,3-dioxane, have shown that the chair conformer with an axial nitro group is the global minimum on the potential energy surface. researchgate.netjournal-vniispk.ru Similar calculations for this compound would determine the energetic preference and the barriers to conversion between these states, also considering other potential conformers like twist-boat forms. researchgate.netjournal-vniispk.ru

These calculations also provide a detailed picture of the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. nanobioletters.com

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the complete conformational landscape of this compound in a simulated environment, such as in a solvent.

An MD simulation would reveal the flexibility of the thiazinane ring and the rotational freedom of the C-Br bond. It would show how the molecule transitions between different chair and boat conformations and how these dynamics are influenced by interactions with surrounding solvent molecules. This information is crucial for understanding how the molecule might fit into a biological receptor or interact with other reactants in solution.

Quantum Chemical Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. It visualizes regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP analysis would highlight several key features:

Negative Potential: Strong negative potential would be expected around the exocyclic sulfur atom of the thione group (C=S) and, to a lesser extent, the bromine atom, indicating these are prime sites for electrophilic attack.

Positive Potential: A region of positive potential would likely be located around the N-H proton, making it a potential hydrogen bond donor.

Neutral Regions: The carbon backbone would exhibit more neutral potential.

Theoretical studies on other thiazine (B8601807) derivatives have confirmed that the sulfur and nitrogen atoms of the thiazine ring are often the primary electrophilic and nucleophilic sites, respectively. researchgate.net This analysis is fundamental for predicting how the molecule will interact with other polar molecules and for understanding its non-covalent binding properties.

Theoretical Investigations of Tautomeric Equilibria and Energy Profiles

The 1,3-thiazinane-2-thione (B1272399) structure can potentially exist in equilibrium with its tautomeric form, 5-Bromo-3,4-dihydro-2H-1,3-thiazine-2-thiol. This thione-thiol tautomerism is a common phenomenon in related heterocyclic systems.

Computational methods, particularly DFT, are highly effective at predicting the relative energies of these two tautomers in the gas phase and in different solvents. By calculating the Gibbs free energy of each form, the equilibrium constant (K) can be determined. Studies on the analogous 1,3-thiazolidine-2-thione have shown that the thione form is predominant, especially in the solid state, but the equilibrium can be shifted toward the thiol form in solution depending on the solvent and temperature. researchgate.netiaea.org Similar theoretical investigations for this compound would quantify this equilibrium, providing energy profiles for the tautomerization process and identifying the transition state involved in the proton transfer.

Table 1: Predicted Relative Stability of Tautomers (Illustrative) This table is illustrative, based on findings for analogous compounds like 1,3-thiazolidine-2-thione.

| Tautomer | Form | Phase | Computational Method | Predicted Stability |

|---|---|---|---|---|

| A | Thione | Gas | DFT (B3LYP/6-311+G**) | More Stable |

| B | Thiol | Gas | DFT (B3LYP/6-311+G**) | Less Stable |

| A | Thione | Solution (DMSO) | DFT with PCM | More Stable |

| B | Thiol | Solution (DMSO) | DFT with PCM | Less Stable (Energy gap reduced) |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

IR Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. For this compound, this would predict the characteristic absorption peaks for the N-H stretch, C-H stretches, C=S stretch, and C-Br stretch. Comparing calculated frequencies (often with a scaling factor) to experimental FT-IR spectra helps to confirm the molecule's identity and conformational state. researchgate.net

NMR Chemical Shifts: The magnetic shielding of each nucleus (¹H, ¹³C) can be calculated to predict NMR chemical shifts. These predictions are highly sensitive to the molecule's geometry. Therefore, comparing calculated shifts for different conformers (e.g., axial vs. equatorial bromine) with experimental NMR data can provide strong evidence for the predominant conformation in solution. ub.eduresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates the type of data generated from computational predictions for a related compound, N-Propanoyl-1,3-thiazinane-2-thione. researchgate.net

| Parameter | Functional Group | Predicted (Calculated) | Experimental |

|---|---|---|---|

| IR (cm⁻¹) | C=O Stretch | ~1710 cm⁻¹ | 1700 cm⁻¹ |

| ¹H NMR (ppm) | -CH₂- (adjacent to N) | ~3.9 ppm | 3.91-3.95 ppm |

| ¹³C NMR (ppm) | C=S | ~203 ppm | 202.9 ppm |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions. For instance, the mechanism for the formation of the 1,3-thiazinane-2-thione ring from primary amines, carbon disulfide, and α,β-unsaturated aldehydes has been computationally explored. nih.govsemanticscholar.org

For reactions of this compound, such as a nucleophilic substitution at the C5 position, DFT calculations can be used to map the entire reaction coordinate. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction pathway that connects reactants and products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.

Such models can predict whether a reaction is likely to occur and under what conditions, guiding synthetic efforts.

Thermochemical Studies of Related Thiazine Thiones (e.g., Enthalpies of Formation)

Thermochemical properties, such as the standard enthalpy of formation (ΔH_f°), quantify the stability of a compound. These values can be determined experimentally using techniques like bomb calorimetry or predicted with a high degree of accuracy using advanced computational methods (e.g., G3 or G4 theory).

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-thiazolidine-2-thione |

| 5-bromo-5-nitro-1,3-dioxane |

| N-Propanoyl-1,3-thiazinane-2-thione |

| 5-Bromo-3,4-dihydro-2H-1,3-thiazine-2-thiol |

In Vitro Biological Activity Assessments and Structure Activity Relationship Sar Insights

In Vitro Antimicrobial Investigations

The antimicrobial potential of thiazine-containing heterocyclic compounds has been a significant area of investigation. However, specific data on the antimicrobial effects of 5-Bromo-1,3-thiazinane-2-thione are not extensively detailed in publicly available research. The following sections discuss the activity of related compounds, which may provide insights into the potential of this specific molecule.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research into 1,3-thiazine derivatives has demonstrated a range of antibacterial activities. Studies on various substituted 1,3-thiazines have shown inhibitory effects against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, certain 1,3-thiazine derivatives synthesized from chalcones have been evaluated for their in vitro antimicrobial activity against these common pathogens. actascientific.comjetir.org A study on 4-(2-hydroxy-5-substitutedphenyl)-5-benzoyl-6-substitutedphenyl-2-imino-6H-2,3-dihydro-1,3-thiazine derivatives indicated that the presence of a phenolic group contributes to their antimicrobial activity. actascientific.com

Furthermore, some tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives have shown significant in vitro antibacterial activity. Specifically, a β-alanine derivative bearing an ethyl group on the 3rd position of the THTT moiety demonstrated activity against Bacillus cereus (a Gram-positive bacterium) and Serratia rhodnii (a Gram-negative bacterium). nih.gov The presence of bromo and nitro substitutions on the phenyl ring of some 1,3-thiazine derivatives has been shown to produce more potent antimicrobial compounds against E. coli and S. aureus. researchgate.net

While these findings on related compounds are promising, specific data quantifying the antibacterial efficacy of this compound against Staphylococcus aureus, Escherichia coli, or the plant pathogen Xanthomonas oryzae pv. oryzicola are not available in the reviewed literature.

Antibacterial Activity of Related Thiazine (B8601807) Derivatives

| Compound Class | Bacterial Strain | Activity Noted |

| Substituted 1,3-Thiazines | Staphylococcus aureus | Inhibitory effects observed. actascientific.comjetir.org |

| Substituted 1,3-Thiazines | Escherichia coli | Inhibitory effects observed. actascientific.comresearchgate.net |

| Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives | Bacillus cereus | Significant in vitro activity. nih.gov |

| Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives | Serratia rhodnii | Significant in vitro activity. nih.gov |

Antifungal Activity against Specific Fungal Pathogens

The antifungal properties of thiazine derivatives have also been a focus of scientific inquiry. Various studies have reported the efficacy of these compounds against a range of fungal pathogens. For example, certain tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, specifically β-alanine derivatives with an aralkyl group at the N-3 position, have demonstrated antifungal activity against Candida albicans and Fusarium oxysporum. nih.gov

Research on 2H-1,3,5-thiadiazine-2,4(3H)-diones has shown that a majority of the synthesized compounds in one study exhibited in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes. nih.gov Additionally, some thiazine derivatives have been investigated for their effects on plant pathogenic fungi like Rhizoctonia solani. While specific inhibition data for this compound is not provided, related compounds have shown activity. For instance, certain newly synthesized complexes have demonstrated significant inhibition against Rhizoctonia solani and Fusarium solani. isroset.org

Although these results for analogous compounds are informative, direct experimental data on the antifungal activity of this compound against Fusarium solani, Rhizoctonia solani, or Aspergillus fumigatus is not present in the currently available literature.

Antifungal Activity of Related Thiazine and Thiadiazine Derivatives

| Compound Class | Fungal Pathogen | Activity Noted |

| Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives | Candida albicans | Antifungal activity observed. nih.gov |

| Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives | Fusarium oxysporum | Antifungal activity observed. nih.gov |

| 2H-1,3,5-thiadiazine-2,4(3H)-diones | Candida albicans | In vitro antifungal activity. nih.gov |

| 2H-1,3,5-thiadiazine-2,4(3H)-diones | Trichophyton mentagrophytes | In vitro antifungal activity. nih.gov |

| Novel Synthesized Complexes | Rhizoctonia solani | Significant inhibition. isroset.org |

| Novel Synthesized Complexes | Fusarium solani | Significant inhibition. isroset.org |

Exploration of Proposed Mechanisms of Antimicrobial Action (in vitro cellular effects)

The precise mechanism of antimicrobial action for this compound has not been elucidated in published studies. However, for the related class of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, it has been proposed that their antimicrobial activities may arise from the production of isothiocyanates and/or dithiocarbamic acids through degradation. researchgate.net These reactive species are known to have broad-spectrum antimicrobial effects. The stability and degradation kinetics of these THTT derivatives have been shown to be influenced by the substituents on the ring, which in turn would affect their antimicrobial efficacy. nih.gov

In Vitro Antitumor/Anticancer Evaluations

The anticancer potential of various heterocyclic compounds containing the thiazine scaffold has been explored, revealing promising cytotoxic activities against several human cancer cell lines.

Cytotoxicity Screening against Human Cancer Cell Lines

While direct cytotoxic data for this compound against the human cancer cell lines A-549 (lung carcinoma), Bcap-37 (breast carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) is not available, studies on structurally related compounds provide some context.

A number of 1,3,4-thiadiazine derivatives have been investigated for their anticancer effects against various cancer cell lines, including A549 and MCF-7. researchgate.net Some novel 2-Amino-4H-1,3,4-thiadiazine-5-(6H)-one derivatives have been designed and assessed for their anticancer effects on MCF-7 and A549 cell lines, with some compounds showing strong cytotoxic activity. researchgate.net Furthermore, certain chalcone-thienopyrimidine derivatives have exhibited moderate to robust cytotoxicity against HepG2 and MCF-7 cancer cells. nih.gov

It is important to reiterate that these findings pertain to related but structurally distinct molecules. The specific cytotoxic profile of this compound against the aforementioned cancer cell lines remains to be determined through direct experimental evaluation.

Cytotoxicity of Related Heterocyclic Compounds

| Compound Class | Cancer Cell Line | Activity Noted |

| 1,3,4-Thiadiazine Derivatives | A549 (Lung) | Anticancer effects observed. researchgate.net |

| 1,3,4-Thiadiazine Derivatives | MCF-7 (Breast) | Anticancer effects observed. researchgate.net |

| Chalcone-Thienopyrimidine Derivatives | HepG2 (Liver) | Moderate to robust cytotoxicity. nih.gov |

| Chalcone-Thienopyrimidine Derivatives | MCF-7 (Breast) | Moderate to robust cytotoxicity. nih.gov |

Identification of Potential In Vitro Cellular Targets or Pathways

The specific cellular targets or pathways affected by this compound in cancer cells have not been identified. However, research on other thiazole (B1198619) and thiadiazine derivatives suggests potential mechanisms that could be relevant. For example, some 1-[(1R,2S)-2-fluorocyclopropyl]ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have been shown to act as dual inhibitors of topoisomerase II and EGFR. eurekaselect.com Other studies on novel chalcone-thienopyrimidine derivatives have indicated that their cytotoxicity may be achieved through the downregulation of Bcl-2 and upregulation of Bax, caspase-3, and caspase-9, suggesting an induction of apoptosis. nih.gov These findings highlight potential avenues for future investigation into the mechanism of action of this compound, should it demonstrate significant anticancer activity.

In Vitro Anti-inflammatory and Analgesic Studies

The 1,3-thiazine scaffold is a recurring motif in compounds investigated for anti-inflammatory and analgesic properties. nih.govnih.gov Derivatives of this class have been reported to exhibit significant activity in various in vitro and in vivo models. ijrpc.comsaudijournals.com For instance, studies on different series of 1,3-thiazine and related thiadiazine derivatives have demonstrated notable analgesic and anti-inflammatory effects. nih.govbiointerfaceresearch.com One study highlighted a 1,3,4-thiadiazine derivative that produced a significant and consistent analgesic and anti-inflammatory response in mice. biointerfaceresearch.com Another investigation into 5-amino-3-phenyl-1,3,5-thiadiazine-2-thione, a structurally related thione, confirmed dose-dependent antinociceptive and anti-inflammatory properties in both hot plate and carrageenan-induced paw edema models in mice. researchgate.net

Common laboratory models used to assess these properties for thiazine derivatives include carrageenan-induced rat paw edema for anti-inflammatory action and acetic acid-induced writhing tests for peripheral analgesic effects. saudijournals.comresearchgate.net Furthermore, some 1,3-thiazinone derivatives have shown significant in vitro anti-inflammatory activity in membrane stabilization and haemolytic tests. saudijournals.com These findings collectively suggest that the this compound skeleton is a promising candidate for further investigation in the domain of pain and inflammation management.

Enzymatic Inhibition Studies (e.g., Neuraminidase Inhibition)

The enzymatic inhibitory potential of 1,3-thiazine derivatives has been a key area of research, with studies targeting various enzymes. A notable example is the investigation of 1,3-thiazine derivatives as potential inhibitors of the influenza virus neuraminidase, a critical enzyme for viral replication. nih.gov A computational study utilized 2D and 3D Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the inhibitory activities of a series of 1,3-thiazine derivatives against H1N1 neuraminidase. nih.gov This research identified four potential lead compounds with high inhibitory rates and favorable binding scores, suggesting that the 1,3-thiazine scaffold can be effectively tailored for neuraminidase inhibition. nih.gov

Beyond neuraminidase, compounds featuring the thiazine ring have been assessed against other enzymatic targets. For example, certain 2-N-Acylamino-5,6-dihydro-4H-1,3-thiazine derivatives are known to be potent inhibitors of nitric oxide synthase (NOS). saudijournals.com Additionally, tricyclic derivatives of 1,2-thiazine have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway. mdpi.com These examples underscore the versatility of the thiazine framework in designing specific enzyme inhibitors.

Antiviral Activity Assessments (e.g., against Rabies Virus)

The 1,3-thiazine nucleus is present in compounds that exhibit a broad spectrum of antiviral activities. nih.gov Research has shown that various derivatives possess in vitro activity against several types of viruses. For instance, different series of thiazepine and thiadiazine derivatives have demonstrated modest to potent activity against Human Immunodeficiency Virus (HIV-1), Hepatitis B Virus (HBV), Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus (HSV-1 and HSV-2). nih.govnih.gov The anti-influenza potential of the 1,3-thiazine class has also been noted, aligning with the neuraminidase inhibition studies. nih.govnih.gov

However, despite the documented broad-spectrum antiviral potential of this chemical class, a review of the scientific literature reveals no specific studies assessing the activity of this compound or its close derivatives against the Rabies virus.

Structure-Activity Relationships (SAR) in this compound Derivatives

Understanding the Structure-Activity Relationships (SAR) is crucial for optimizing the biological potency of a chemical scaffold. For 1,3-thiazine derivatives, SAR studies have elucidated how specific structural modifications influence their pharmacological effects.

Influence of the Bromine Atom on Biological Potency

The introduction of halogen atoms, such as bromine, is a common and effective strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound. In the context of 1,3-thiazine derivatives, the presence of a halogen is often associated with increased biological activity. For example, studies on chalcone-derived 1,3-thiazines found that compounds substituted with electron-withdrawing halogen atoms like fluorine and chlorine on an associated phenyl ring were more active as anticonvulsant agents. researchgate.net This suggests that the electronegative and lipophilic nature of the halogen atom can be crucial for receptor binding and membrane permeability.

Specifically, the synthesis of a 2-bromo-1,3-disubstituted prop-2-en-1-one serves as a key intermediate for producing bioactive thiadiazine derivatives, highlighting the utility of bromine in the synthetic pathway to these scaffolds. biointerfaceresearch.com The presence of a 4-bromo naphthyl ring substituent on a 1,3-thiazine has also been linked to good antimicrobial activity. saudijournals.com Therefore, the bromine atom at the 5-position of the 1,3-thiazinane-2-thione (B1272399) ring is anticipated to significantly influence its biological profile, potentially by enhancing its lipophilicity or by acting as a specific binding point within a biological target.

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of 1,3-thiazine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring and any associated structures. Research has shown that both electron-withdrawing and electron-releasing groups can modulate activity, as can the size and type of the substituent ring systems.

For example, a study on anticonvulsant 1,3-thiazines showed that electron-withdrawing halogen substituents on the phenyl ring enhanced activity, whereas electron-releasing groups like methyl or hydroxyl led to lower potency compared to the unsubstituted parent compound. researchgate.net In the context of anti-inflammatory activity, the size of an additional fused ring on a 1,2-thiazine skeleton was found to be important for COX-2 enzyme inhibition, with an oxazepine ring showing different activity compared to an oxazine (B8389632) or oxazocin ring. mdpi.com Furthermore, a methoxy (B1213986) substituent was shown to significantly impact COX-2 selectivity in these tricyclic systems. mdpi.com

| Scaffold/Derivative Class | Substituent Modification | Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| 1,3-Thiazines | Electron-withdrawing halogens (F, Cl) on phenyl ring | Enhanced anticonvulsant activity | researchgate.net |

| 1,3-Thiazines | Electron-releasing groups (methyl, hydroxyl) on phenyl ring | Reduced anticonvulsant activity | researchgate.net |

| 1,3-Thiazines | Disubstitution with phenyl or 4-bromo naphthyl rings | Good antimicrobial activity | saudijournals.com |

| Tricyclic 1,2-Thiazines | Addition of a third ring (oxazine, oxazepine) | Ring size influences COX-2 inhibitory activity | mdpi.com |

| Tricyclic 1,2-Thiazines | Methoxy group substituent | Significant effect on COX-2 selectivity | mdpi.com |

Correlation between Electronic Properties and Bioactivity

Modern drug design increasingly relies on computational methods to correlate the electronic properties of molecules with their biological activity. For 1,3-thiazine derivatives, QSAR studies have provided quantitative insights into these relationships. In the investigation of 1,3-thiazines as neuraminidase inhibitors, 2D-QSAR models successfully predicted inhibitory activity using specific molecular descriptors. nih.gov

The identified descriptors, such as ATS7s (a descriptor related to atomic properties and topology), SpMax5_Bhv (a molecular shape descriptor), nHBint6 (a count of hydrogen bond donors/acceptors), and TDB9m (a 3D topological descriptor), passed rigorous validation criteria. nih.gov This indicates a strong correlation between the molecule's structural topology, potential for hydrogen bonding, and its ability to inhibit the enzyme. Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) showed that the steric and electrostatic fields around the molecules were critical for their predictive ability. nih.gov These models demonstrate that the specific arrangement of charge and shape in 1,3-thiazine derivatives is a key determinant of their bioactivity, providing a rational basis for the design of new, more potent inhibitors. nih.gov

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Methodologies for Enantiopure 5-Bromo-1,3-thiazinane-2-thione Analogues

The introduction of a bromine atom at the C5 position of the 1,3-thiazinane-2-thione (B1272399) ring creates a chiral center, meaning the compound can exist as a mixture of enantiomers. In medicinal chemistry, it is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure analogues of this compound is a critical first step for any meaningful biological investigation.

Future research should focus on adapting existing asymmetric synthesis strategies to this specific scaffold. For instance, diastereoselective synthesis has been successfully used to create 1,2-thiazinane derivatives, with subsequent separation of diastereomers and enantiomers achieved through techniques like chiral supercritical fluid chromatography (SFC). nih.gov A similar approach could be envisioned for this compound, potentially starting from chiral precursors or employing chiral catalysts to control the stereochemical outcome of the bromination or ring-formation steps. The development of such protocols would be essential to systematically evaluate the biological properties of each individual stereoisomer, paving the way for the identification of a potentially more potent and selective enantiomer. nih.gov

Advanced Mechanistic Investigations of In Vitro Biological Activities

The 1,3-thiazine core is present in compounds with a vast range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. naturalspublishing.comnih.govactascientific.com Derivatives have been investigated as inhibitors of influenza neuraminidase, as potential treatments for tuberculosis, and as agents against various cancer cell lines. nih.govnih.gov The presence of a bromine atom in this compound suggests that it could be a promising candidate for anticancer and antimicrobial applications, as halogenated heterocycles frequently exhibit potent bioactivity. mdpi.comnanobioletters.com

Future work must involve screening the compound and its enantiopure analogues against a diverse panel of biological targets. Should promising activity be identified, advanced mechanistic studies would be the subsequent logical step. Drawing parallels from research on other bromo-substituted heterocyclic anticancer agents, these investigations could include:

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints (e.g., G2/M phase), a common mechanism for cytotoxic agents. nih.govmdpi.com

Apoptosis Assays: To quantify the induction of programmed cell death and measure the expression levels of key apoptotic markers such as caspases (e.g., caspase-3, caspase-9), Bax, and Bcl-2. nih.govresearchgate.net

Enzyme Inhibition Assays: To identify specific molecular targets, such as protein kinases (e.g., VEGFR-2), which are often implicated in diseases like cancer. nih.govmdpi.com

Table 1: Potential Biological Activities and Targets for 1,3-Thiazine Derivatives

| Potential Biological Activity | Example Molecular Target or Pathogen | Reference |

|---|---|---|

| Antimicrobial / Antibacterial | E. coli, S. aureus, M. tuberculosis | naturalspublishing.comnih.govnanobioletters.com |

| Antifungal | Rhizoctonia solani, Fusarium graminearum | nih.govpeerj.com |

| Anticancer / Antitumor | VEGFR-2, HeLa, HepG-2, MCF-7 cell lines | mdpi.comnih.gov |

| Anti-inflammatory | Nitric Oxide Synthase (NOS) | actascientific.comnanobioletters.com |

| Antiviral | Influenza Neuraminidase, HIV Reverse Transcriptase | nih.govnih.gov |

| Agricultural Nematicide | Plant-parasitic nematodes | peerj.com |

Integration of Computational Methods for Rational Design and Lead Optimization

Computational chemistry offers a powerful toolkit to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts toward more promising candidates. researchgate.net For 1,3-thiazine derivatives, computational modeling studies have already been employed to investigate their potential as anti-influenza agents and to understand their structure-activity relationships (SAR) as anticonvulsants. nih.govresearchgate.net

A key future direction for this compound is the systematic integration of computational methods for its development. This approach would involve:

Molecular Docking: To predict the binding modes and affinities of this compound analogues within the active sites of known biological targets (e.g., bacterial or viral enzymes, cancer-related proteins). actascientific.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior and stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. nih.govmdpi.com

ADMET Predictions: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues early in the design phase. nih.gov

This integrated computational and synthetic approach facilitates a rational design cycle, enabling the targeted optimization of potency and drug-like properties while minimizing the synthesis of compounds with a low probability of success. nih.gov

Table 2: Proposed Computational Workflow for Lead Optimization

| Phase | Computational Method | Objective | Reference |

|---|---|---|---|

| 1. Hit Identification | Virtual Screening / Molecular Docking | Identify potential biological targets and initial binding modes for the this compound scaffold. | nih.govnih.gov |

| 2. Structure-Activity Relationship (SAR) | 2D-QSAR and 3D-QSAR | Develop models correlating structural modifications with changes in biological activity to guide analogue design. | nih.gov |

| 3. Binding Mode Analysis | Molecular Dynamics (MD) Simulations | Validate docking poses, assess the stability of the ligand-receptor complex, and identify key interactions. | nih.govmdpi.com |

| 4. Lead Optimization | Free Energy Perturbation (FEP) / Heterocycle Scans | Predict the change in binding affinity resulting from small chemical modifications to prioritize the most promising analogues for synthesis. | nih.gov |

| 5. Druglikeness Assessment | ADMET Prediction | Computationally evaluate pharmacokinetic and toxicity properties to filter out candidates with poor profiles. | nih.govresearchgate.net |

Exploration of this compound as a Building Block in Complex Chemical Syntheses

Beyond its own potential bioactivity, this compound is a promising building block for the synthesis of more complex chemical architectures. The thiazinane-2-thione moiety itself can act as a "masked" 1-azadiene equivalent, a useful synthon for constructing intricate heterocyclic frameworks. researchgate.net The true synthetic versatility of this compound, however, lies in the presence of the bromine atom.

The C-Br bond provides a reactive handle for a wide range of modern cross-coupling reactions, such as:

Suzuki and Stille couplings: To form new carbon-carbon bonds, attaching aryl or vinyl groups.

Buchwald-Hartwig amination: To form carbon-nitrogen bonds, introducing diverse amine functionalities. nih.gov

Sonogashira coupling: To form carbon-carbon triple bonds.

Future research should explore the reactivity of the bromine at the C5 position to generate a library of novel derivatives. This would allow for the exploration of a much larger chemical space. Furthermore, the 1,3-thiazinane (B8806883) ring can serve as a scaffold for constructing fused heterocyclic systems, which have been shown to possess unique biological activities. researchgate.net The ability to functionalize the ring via the bromo-substituent prior to or after a ring-fusion reaction would provide a powerful strategy for creating structurally diverse and complex molecules.

Investigation into Novel Applications Beyond Established Biological Activities

While the primary focus for many thiazine (B8601807) derivatives has been in medicinal chemistry, their applications are not limited to this field. For example, certain 1,3,5-thiadiazine-2-thione derivatives, such as Dazomet, have been developed and used commercially as agricultural nematicides and fungicides. peerj.com

A significant avenue for future research is to investigate whether this compound or its derivatives could have utility in agrochemistry or other novel areas. Screening for activity against plant pathogens (fungi, bacteria, nematodes) could uncover valuable applications in crop protection. peerj.com Additionally, the unique chemical properties imparted by the sulfur and bromine atoms might lead to applications in areas not traditionally associated with thiazines, warranting broad-based screening efforts to uncover unexpected activities.

Study of Structure-Property Relationships for Advanced Materials Science Applications

The application of thiazine derivatives in materials science is a largely unexplored frontier. Heterocyclic compounds, particularly those containing sulfur and heavy atoms like bromine, can possess interesting electronic and photophysical properties. Thiazine-based structures are already known components of certain dyes, such as Methylene (B1212753) Blue. pharmacophorejournal.comnanobioletters.com

Future research could pioneer the investigation of this compound in materials science. This would involve:

Synthesis of Polymers: Using the bromo-substituent as a handle for polymerization reactions to create novel functional polymers with potentially unique thermal, electronic, or optical properties.

Development of Organic Dyes: Modifying the core structure through conjugation to explore its potential as a chromophore for use in dye-sensitized solar cells or as a fluorescent probe.

Organic Electronics: Investigating the semiconductor properties of thin films made from the compound or its derivatives for potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

While speculative, this research direction represents a blue-sky opportunity to expand the utility of the 1,3-thiazinane scaffold into the realm of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-1,3-thiazinane-2-thione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis optimization requires factorial design experiments to evaluate variables such as temperature, solvent polarity, and stoichiometry. For example, varying bromination agents (e.g., NBS vs. Br₂) and thione precursors can influence yield and purity. Pre-experimental designs (e.g., screening via TLC or HPLC) help identify critical parameters before full optimization . Quasi-experimental approaches, such as comparing traditional vs. novel synthetic routes, are also effective for iterative refinement .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions. For purity assessment, HPLC with UV-Vis detection at λmax ≈ 250–300 nm (typical for thiazinane-thiones) is recommended. Cross-validate results with FT-IR to confirm functional groups (C=S stretch ~1100–1200 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications (e.g., H302/H319 for oral toxicity and eye irritation). Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) must include nitrile gloves and safety goggles. Store the compound at 2–8°C in amber glass vials to prevent photodegradation. Spill containment requires neutralization with activated carbon followed by disposal as hazardous waste .

Q. How does this compound contribute to heterocyclic chemistry research?

- Methodological Answer : The compound serves as a versatile scaffold for synthesizing fused heterocycles (e.g., triazolothiazinanes). Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the thione group participates in cycloadditions. Systematic studies using controlled substituent variations (e.g., replacing Br with Cl) can elucidate electronic effects on reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, the bromine atom’s electron-withdrawing effect directs nucleophiles to the α-position. Experimental validation via kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O in hydrolysis) provides empirical support .

Q. How can computational modeling enhance the design of derivatives based on this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for target enzymes (e.g., kinase inhibitors). COMSOL Multiphysics simulations optimize reaction conditions by modeling heat/mass transfer in flow reactors. Machine learning (ML) algorithms, trained on existing synthetic data, can propose novel derivatives with desired properties .

Q. What role does surface chemistry play in the stability of this compound under environmental conditions?

- Methodological Answer : Advanced microspectroscopic techniques (e.g., ToF-SIMS) analyze adsorption/desorption dynamics on indoor surfaces (e.g., glass, polymers). Environmental chamber studies under controlled humidity and UV exposure quantify degradation pathways. Compare results with analogous compounds (e.g., non-brominated thiazinanes) to isolate bromine’s impact .

Q. How should researchers resolve contradictions in published data on the compound’s reactivity?

- Methodological Answer : Conduct meta-analyses of conflicting studies, focusing on variables like solvent polarity (e.g., DMF vs. THF) or catalyst loadings. Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to isolate discrepancies. Factorial design experiments systematically test interactions between disputed factors (e.g., temperature vs. pressure) .

Q. What methodologies assess the environmental impact of this compound in aqueous systems?

- Methodological Answer : Use OECD Test Guidelines 301 (Ready Biodegradability) to evaluate microbial degradation. High-resolution LC-MS/MS monitors transformation products in simulated wastewater. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) quantify acute effects, while QSAR models predict long-term bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.